3,4-Diaminobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-diaminobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSILMBMDJGSYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Diaminobenzaldehyde
Established Synthetic Routes
The most conventional and widely practiced methods for synthesizing 3,4-Diaminobenzaldehyde rely on the chemical modification of readily available benzaldehyde (B42025) precursors.
The cornerstone of traditional this compound synthesis is a two-step process that begins with the nitration of benzaldehyde. Benzaldehyde is treated with a nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid at low temperatures (0–5°C), to introduce nitro groups at the 3- and 4-positions, yielding 3,4-dinitrobenzaldehyde. vulcanchem.com
The subsequent and crucial step is the reduction of the two nitro groups to amino groups. This transformation must be carried out under conditions that preserve the sensitive aldehyde functional group. A variety of reducing systems have been developed and optimized for this purpose:
Catalytic Hydrogenation : This is a common and relatively clean method. The dinitro compound is hydrogenated using hydrogen gas (H₂) in the presence of a metal catalyst, most frequently palladium on carbon (Pd/C). vulcanchem.com Platinum (Pt) catalysts are also effective. researchgate.net The reaction is typically run in a solvent such as ethanol (B145695), sometimes with a small amount of acetic acid to facilitate the reaction. researchgate.net This method is often superior to metal/acid reductions in terms of work-up and waste generation. researchgate.net
Metal/Acid Reduction : The use of metals in acidic media is a classic and robust method for nitro group reduction. Common systems include:
Tin (Sn) or Tin(II) Chloride (SnCl₂) in Hydrochloric Acid (HCl) : This is a highly effective, though less environmentally friendly, method. vulcanchem.com A variation employs SnCl₂ in heated ethanol. researchgate.net
Iron (Fe) in Hydrochloric Acid (HCl) or Acetic Acid (AcOH) : Iron is a cheaper and less toxic alternative to tin. The Fe/HCl system is a viable option for the reduction. researchgate.net An improved procedure using iron powder with acetic acid under carefully controlled conditions has been reported specifically for the reduction of dinitrobenzaldehydes. researchgate.netresearchgate.net
Other Metal Reductants : Activated zinc dust in the presence of acetic acid and a solvent like dichloromethane (B109758) (DCM) has also been proposed as an effective system for reducing nitroarenes. researchgate.net
To avoid potential side reactions where the aldehyde group is reduced to an alcohol, a protection strategy can be employed. The aldehyde can be converted to an acetal, which is stable under the nitro reduction conditions, and then deprotected after the diamine is formed. researchgate.net
Table 1: Comparison of Reduction Methods for 3,4-Dinitrobenzaldehyde
| Reducing Agent(s) | Catalyst | Solvent(s) | Temperature | Key Features |
| Hydrogen (H₂) | Pd/C or Pt | Ethanol, Acetic Acid | Room Temperature | Clean work-up, good selectivity. vulcanchem.comresearchgate.net |
| Tin (Sn) / HCl | - | Hydrochloric Acid | Varies | High efficiency, classic method. vulcanchem.com |
| Tin(II) Chloride (SnCl₂) | - | Ethanol | Reflux | Simple and efficient method. researchgate.net |
| Iron (Fe) / HCl | - | Hydrochloric Acid | Varies | More economical and less toxic than tin. researchgate.net |
| Iron (Fe) / Acetic Acid | - | Acetic Acid | Varies | Improved, controlled procedure reported. researchgate.netresearchgate.net |
| Zinc Dust (activated) | - | Dichloromethane, Acetic Acid | 0°C | Effective for nitrobenzene (B124822) derivatives. researchgate.net |
Directly introducing two adjacent amino groups onto an unsubstituted benzaldehyde ring is synthetically challenging due to difficulties in controlling regioselectivity. However, advanced methodologies in C-H functionalization offer potential pathways. One such strategy involves the use of transient directing groups. In this approach, the benzaldehyde substrate reacts in-situ to form an imine, which then directs a metal catalyst to functionalize the C-H bond at the ortho position. nih.gov Palladium-catalyzed C-H amidation has been demonstrated on benzaldehyde substrates, providing a sophisticated route for installing an amino group at a specific position. nih.gov While not a direct one-step di-amination, sequential application of such directed reactions could theoretically be used to construct the 1,2-diamine pattern.
Novel Approaches in this compound Synthesis
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign processes.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming carbon-nitrogen (C-N) bonds. This methodology could be envisioned as a novel route to this compound, starting from a di-halogenated benzaldehyde (e.g., 3,4-dibromobenzaldehyde) and an ammonia (B1221849) surrogate or a protected amine. These reactions are known for their broad functional group tolerance, which is crucial when dealing with a reactive aldehyde group. nih.govresearchgate.net While specific examples for the synthesis of this compound using this method are not prevalent in introductory literature, the principles are well-established for the synthesis of a wide array of arylamines. nih.gov
Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact. Key considerations include:
Catalytic Methods : Preferring catalytic hydrogenation over stoichiometric metal reductants (like Sn or Fe) improves atom economy and significantly reduces metallic waste streams. researchgate.net
Safer Solvents : The use of ethanol and water as solvents in some reduction protocols is preferable to chlorinated solvents like dichloromethane. researchgate.netijpsr.com
Solvent-Free Conditions : Mechanochemical methods, such as ball milling, are being explored for a variety of organic reactions, including condensations and the synthesis of heterocyclic compounds. rsc.org Such solvent-free approaches drastically reduce waste and energy consumption and could be adapted for steps in the synthesis of this compound or its derivatives. ijpsr.com
Alternative Energy Sources : Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic systems, representing another green chemistry tool. mdpi.com
Optimization of Reaction Conditions and Yields
Optimizing any synthetic route is critical for its practical application. For the synthesis of this compound, particularly via the reduction of 3,4-dinitrobenzaldehyde, several factors are tuned to maximize yield and purity:
Choice of Reductant : As shown in Table 1, different reducing agents offer a trade-off between cost, efficiency, toxicity, and ease of work-up. Catalytic hydrogenation is often preferred for its clean profile, while Fe/AcOH offers a cost-effective and controlled alternative. researchgate.netresearchgate.net
Solvent System : The solvent can influence the solubility of the reactants and the reactivity of the reducing agent. For catalytic hydrogenation, ethanol with a small amount of acid is a common and effective choice. researchgate.net
Temperature Control : Many reduction reactions are exothermic. Maintaining a low temperature (e.g., 0°C) can be crucial to prevent over-reduction of the aldehyde or other side reactions. researchgate.net
Reaction Time : Progress of the reaction is typically monitored by techniques like Thin-Layer Chromatography (TLC) to ensure the complete conversion of the starting material and to avoid the formation of byproducts from extended reaction times. researchgate.net
Through careful optimization of these parameters, chemists can achieve high yields of this compound, a compound that remains a valuable building block in both research and industry.
Reactivity and Transformation Pathways of 3,4 Diaminobenzaldehyde
Condensation Reactions
Condensation reactions are a cornerstone of the reactivity of 3,4-diaminobenzaldehyde, involving the reaction of its aldehyde group with a nucleophile, typically with the elimination of a water molecule. These reactions are fundamental in the formation of new carbon-nitrogen and carbon-carbon double bonds.
The reaction of the aldehyde group of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond. The presence of two amino groups on the benzaldehyde (B42025) ring allows for both mono- and bis-condensation pathways, depending on the nature of the amine reactant.
In a mono-condensation pathway, the aldehyde group of this compound reacts with a monofunctional primary amine. This reaction is often straightforward and can be achieved by mixing the reactants in a suitable solvent, sometimes with the aid of an acid catalyst. The resulting Schiff base retains the two amino groups of the original molecule, which can be utilized in subsequent reactions for the synthesis of more complex structures. For instance, the condensation with aniline (B41778) or its derivatives can proceed under mild conditions to yield the corresponding N-aryl imine.
A general representation of this reaction is the condensation of an aromatic amine with an aromatic aldehyde. researchgate.net The reaction is typically carried out by refluxing the reactants in a solvent like ethanol (B145695), often with a few drops of a base such as sodium hydroxide (B78521) to facilitate the reaction. ijtsrd.com
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| This compound | Aniline | 4-((Phenyl)imino)methyl)benzene-1,2-diamine | Ethanol, reflux | researchgate.netijtsrd.com |
| This compound | p-Toluidine | 4-((p-Tolylimino)methyl)benzene-1,2-diamine | Mechanochemical grinding, solvent-free | researchgate.net |
| p-Nitrobenzaldehyde | m-Nitroaniline | 1-Nitro-4-((1E)-(3-nitrophenyl)imino)methyl)benzene | Ethanol, NaOH, reflux, 4h | ijtsrd.com |
| Salicylaldehyde (B1680747) derivatives | 4,4'-Diaminoazobenzene | Corresponding bis-Schiff base | Methanol (B129727), glacial acetic acid | researchgate.net |
When this compound is reacted with a diamine, a bis-condensation reaction can occur, leading to the formation of larger, often macrocyclic, structures. In these reactions, two molecules of the aldehyde react with one molecule of the diamine, or vice-versa, depending on the stoichiometry and reaction conditions. This approach is a powerful tool for the synthesis of macrocyclic Schiff bases, which are of significant interest in coordination chemistry and materials science. nih.gov The formation of these macrocycles is often directed by a metal ion template, which helps to organize the reactants in the correct orientation for cyclization. nih.gov
The synthesis of these macrocycles typically involves the slow addition of the dialdehyde (B1249045) to a solution of the diamine in a suitable solvent, such as methanol or ethanol, often under reflux conditions.
| Aldehyde | Diamine | Product Type | Conditions | Reference |
| This compound | 1,2-Diaminoethane | [2+2] Macrocyclic Schiff base | Methanol, reflux | nih.gov |
| This compound | 1,3-Diaminopropane | [2+2] Macrocyclic Schiff base | Methanol, reflux | nih.gov |
| 2,6-Diformylphenol | 1,2-trans-Diaminocyclohexane | [2+2] or [3+3] Macrocycle | Templated by metal ions (Zn, Cu, Ni) | nih.gov |
| 1,10-Phenanthroline-2,9-dicarboxaldehyde | 2-Mercaptoaniline | Bis-Schiff base | Reflux in ethanol with H₂SO₄ | scirp.org |
This compound can undergo condensation reactions with compounds possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). These reactions, often a type of Knoevenagel condensation, result in the formation of a new carbon-carbon double bond. The active methylene compound acts as a nucleophile after deprotonation by a weak base.
Commonly used active methylene compounds include malononitrile (B47326), ethyl cyanoacetate (B8463686), and derivatives of malonic acid. thermofisher.comorganic-chemistry.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ammonia (B1221849), and is often carried out in a solvent that allows for the azeotropic removal of water to drive the reaction to completion. thermofisher.com
The Knoevenagel condensation is a specific and widely used type of reaction with active methylene compounds. numberanalytics.com This reaction is highly versatile for the synthesis of α,β-unsaturated dicarbonyl and related compounds. thermofisher.com The reactivity of aldehydes in Knoevenagel condensations is generally higher than that of ketones. thermofisher.com
For example, the reaction of an aromatic aldehyde with malononitrile in the presence of a catalyst like triphenylphosphine (B44618) can proceed under mild, solvent-free conditions to afford the corresponding benzylidenemalononitrile (B1330407) derivative in excellent yield. organic-chemistry.org Similarly, the condensation with ethyl cyanoacetate can be achieved under similar conditions. These reactions provide a direct route to compounds with a cyano group conjugated with a newly formed double bond.
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
| Aromatic Aldehyde | Malononitrile | Triphenylphosphine, solvent-free, microwave | Benzylidenemalononitrile | organic-chemistry.org |
| Aromatic Aldehyde | Ethyl Cyanoacetate | Triphenylphosphine, solvent-free, microwave | Ethyl 2-cyano-3-phenylacrylate | organic-chemistry.org |
| Benzaldehyde | Malononitrile | Lipoprotein lipase, DMSO, 35°C, 48h | 2-Benzylidenemalononitrile | researchgate.net |
| Aromatic Aldehydes | Malononitrile | Gallium chloride, grindstone, room temperature | Arylidene malononitrile | researchgate.net |
Schiff Base Formation with Primary Amines
Cyclization Reactions
The presence of two adjacent amino groups in this compound makes it an excellent precursor for a variety of cyclization reactions, leading to the formation of stable heterocyclic rings. These reactions are of great importance in medicinal chemistry, as the resulting heterocyclic scaffolds are often found in biologically active molecules.
A prominent example of such a cyclization is the reaction of this compound with 1,2-dicarbonyl compounds to form quinoxalines. This reaction, a type of condensation, is a very facile and widely used method for the synthesis of the quinoxaline (B1680401) ring system. sapub.org The reaction typically proceeds by the initial formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the quinoxaline product.
This reaction can be carried out under various conditions, often in a solvent like ethanol or acetic acid, and can be catalyzed by acids or metal salts. nih.govencyclopedia.pub A range of 1,2-dicarbonyl compounds, such as glyoxal, biacetyl, and benzil, can be used, allowing for the synthesis of a diverse array of substituted quinoxalines. sapub.orgresearchgate.net The aldehyde group of the starting material remains as a substituent on the newly formed quinoxaline ring, providing a handle for further functionalization.
| 1,2-Diamine | 1,2-Dicarbonyl Compound | Product | Conditions | Reference |
| o-Phenylenediamine (B120857) | Glyoxal | Quinoxaline | Acetonitrile, Ni-nanoparticles | sapub.org |
| o-Phenylenediamine | Biacetyl | 2,3-Dimethylquinoxaline | Ethanol, room temperature | researchgate.net |
| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | Acetic acid, reflux | sapub.org |
| Substituted o-phenylenediamine | Various 1,2-diketones | Substituted quinoxalines | NH₄HF₂, aqueous ethanol | nih.gov |
Intra- and Intermolecular Cyclizations
The dual functionality of this compound is central to its utility in forming cyclic structures. It can participate in both intramolecular cyclizations, where the molecule reacts with itself, and intermolecular cyclizations, where it reacts with other molecules to build larger ring systems.
Intramolecular Cyclization: Under oxidative conditions, the aldehyde and one of the amino groups can undergo a cyclization reaction to form a benzimidazole (B57391) ring. This process typically involves the initial formation of a Schiff base intermediate between the two functionalities, followed by an oxidative dehydrogenation step to yield the aromatic benzimidazole-5-carbaldehyde.
Intermolecular Cyclization: A more common transformation is the intermolecular condensation of the o-phenylenediamine unit with a 1,2-dicarbonyl compound. This reaction, a cornerstone of quinoxaline synthesis, involves the sequential formation of two imine bonds, followed by aromatization to yield a stable quinoxaline ring system. In this case, the aldehyde group of this compound remains as a substituent on the newly formed heterocyclic core, yielding quinoxaline-6-carbaldehyde.
Formation of Nitrogen-Containing Heterocycles
The o-phenylenediamine structure is a privileged synthon for the construction of nitrogen-containing fused heterocycles. This compound readily undergoes condensation reactions with various electrophilic partners to generate a diverse range of heterocyclic architectures.
The most characteristic reaction of o-phenylenediamines is their condensation with α-dicarbonyl compounds to form quinoxalines. researchgate.net This reaction is a reliable and high-yielding method for accessing the quinoxaline scaffold. When this compound is used, the resulting products are quinoxaline-6-carbaldehydes, which are themselves useful intermediates for further synthetic transformations. The reaction proceeds by a double condensation between the two amino groups of the diamine and the two carbonyl groups of the dicarbonyl compound. researchgate.net
| Reactant 1 | Reactant 2 (α-Dicarbonyl) | Product |
| This compound | Glyoxal | Quinoxaline-6-carbaldehyde |
| This compound | 2,3-Butanedione (Biacetyl) | 2,3-Dimethylquinoxaline-6-carbaldehyde |
| This compound | Benzil | 2,3-Diphenylquinoxaline-6-carbaldehyde |
The benzimidazole ring system can be synthesized through the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization. libretexts.org this compound, containing both requisite moieties, can theoretically undergo an intramolecular oxidative cyclization to yield benzimidazole-5-carbaldehyde.
More commonly, it serves as the diamine component in reactions with other aldehydes. For instance, the condensation of 3,4-diaminobenzoic acid (a close analogue) with various aromatic aldehydes using a copper catalyst has been shown to produce 2-aryl-benzimidazole-5(6)-carboxylic acids. researchgate.net A similar reaction with this compound and a second, different aldehyde would be expected to form a 2-substituted-1H-benzimidazole-5-carbaldehyde intermediate, which could then react with another molecule of the aldehyde to yield a 1,2-disubstituted benzimidazole. interchim.fr
The synthesis of imidazopyridines typically begins with substituted diaminopyridines. google.com The direct transformation of this compound into an imidazopyridine system is not a commonly reported pathway, as it would necessitate a significant rearrangement or reconstruction of the benzene (B151609) ring into a pyridine (B92270) ring. Such a conversion would likely involve a complex, multi-step synthetic sequence rather than a direct cyclization reaction.
The reactivity of this compound extends to the formation of other, more complex fused systems, such as phenazines. Phenazines can be synthesized through the oxidative coupling of o-phenylenediamines. The oxidative self-condensation of 3,4-diaminobenzoic acid, a related compound, is known to produce a diaminophenazine dicarboxylic acid derivative. ontosight.ai By analogy, the oxidative self-condensation of this compound is expected to yield 2,7-diaminophenazine-3,8-dicarbaldehyde. Alternatively, reaction with a different o-phenylenediamine, such as 1,2-diaminobenzene, under oxidative conditions would lead to the formation of phenazine-2-carbaldehyde.
Furthermore, the diamine motif can be used to build even more complex fused systems. For example, imidazo[4,5-f]quinoxalines are a class of compounds that can be synthesized from precursors derived from o-phenylenediamines, indicating a potential, albeit multi-step, pathway from this compound. nih.govresearchgate.net
Oxidative and Reductive Transformations of Functional Groups
The aldehyde and amino functionalities of this compound can be independently or concertedly modified through oxidation and reduction reactions.
Oxidative Transformations: The aldehyde group is susceptible to oxidation to a carboxylic acid, a common transformation for aldehydes. uni-konstanz.de This would convert this compound into 3,4-diaminobenzoic acid, a valuable compound in its own right for synthesizing benzimidazole carboxylic acids. researchgate.netmasterorganicchemistry.com The amino groups can also participate in oxidative reactions, most notably the self-condensation pathway that leads to phenazine (B1670421) derivatives, as discussed previously. ontosight.ai
Reductive Transformations: The aldehyde group can be readily reduced to a primary alcohol without affecting the aromatic diamine system. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which efficiently reduces aldehydes to alcohols. ugm.ac.idwikipedia.org This reaction converts this compound into (3,4-diaminophenyl)methanol (B1315401).
Another important reductive pathway is reductive amination . This one-pot reaction converts a carbonyl group into an amine. masterorganicchemistry.com In this process, this compound would first react with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This pathway provides a direct route to a wide variety of N-substituted (3,4-diaminobenzyl)amines.
| Transformation | Reagent(s) | Functional Group(s) Involved | Product |
| Oxidation | e.g., KMnO₄, Ag₂O | Aldehyde | 3,4-Diaminobenzoic acid |
| Oxidative Self-Condensation | e.g., FeCl₃, Air | Diamine | 2,7-Diaminophenazine-3,8-dicarbaldehyde |
| Reduction | Sodium borohydride (NaBH₄) | Aldehyde | (3,4-Diaminophenyl)methanol |
| Reductive Amination | R¹R²NH, NaBH₃CN | Aldehyde, External Amine | N-(3,4-Diaminobenzyl)-N-R¹R²-amine |
Selective Oxidation of Aldehyde Moiety
The selective oxidation of the aldehyde group in this compound to a carboxylic acid, yielding 3,4-diaminobenzoic acid, is a synthetically important transformation. This reaction requires mild oxidizing agents that will not affect the electron-rich aromatic ring or the easily oxidizable amino groups. Strong oxidants like potassium permanganate (B83412) or chromic acid are generally unsuitable as they can lead to the formation of complex polymeric products or degradation of the diamine functionality. rsc.orgmdpi.com
A common strategy for the selective oxidation of aromatic aldehydes bearing amine substituents involves the use of silver (I) oxide (Ag₂O) in an aqueous or alcoholic medium. This method, known as the Tollens' test, is a classic method for aldehyde oxidation and is generally compatible with amino groups. The reaction proceeds under mild, often alkaline, conditions.
Reaction Scheme: Oxidation of this compound
This compound is oxidized to 3,4-diaminobenzoic acid.
Another approach involves using milder, more specialized reagents. For instance, sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt in the presence of a scavenger like 2-methyl-2-butene (B146552) can effectively oxidize the aldehyde without significant side reactions involving the amines.
| Oxidizing Agent | Typical Conditions | Product | Selectivity Notes |
|---|---|---|---|
| Silver (I) Oxide (Ag₂O) | Aqueous Ammonia, RT | 3,4-Diaminobenzoic Acid | High selectivity for the aldehyde group. Avoids oxidation of the amino groups. |
| Sodium Chlorite (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄ buffer, 2-methyl-2-butene, RT | 3,4-Diaminobenzoic Acid | Effective for substrates with electron-donating groups. The scavenger prevents chlorine dioxide-mediated side reactions. |
Selective Reduction of Aldehyde Moiety
The selective reduction of the aldehyde group in this compound to a primary alcohol, (3,4-diaminophenyl)methanol, requires a mild reducing agent that will not affect the aromatic ring or the amino groups. Complex metal hydrides are well-suited for this purpose.
Sodium borohydride (NaBH₄) is a particularly effective reagent for this transformation. numberanalytics.comnumberanalytics.com It is a mild reducing agent that chemoselectively reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com Its reactivity is low enough that it does not typically reduce other functional groups like esters, amides, or nitro groups, and it is compatible with amino groups. The reaction is commonly carried out in protic solvents like methanol or ethanol at room temperature or below. ugm.ac.id
Reaction Scheme: Reduction of this compound
This compound is reduced to (3,4-diaminophenyl)methanol.
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. numberanalytics.com This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the primary alcohol.
| Reducing Agent | Typical Solvent | Typical Temperature | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to Room Temperature | (3,4-Diaminophenyl)methanol |
| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | Room Temperature | (3,4-Diaminophenyl)methanol |
Reactions Involving Diamine Oxidation
The ortho-phenylenediamine (OPD) moiety within this compound is susceptible to oxidation, leading to the formation of heterocyclic structures. This reactivity is a hallmark of OPD and its derivatives. acs.org The oxidation can be initiated by a variety of chemical oxidants (e.g., iron(III) chloride, hydrogen peroxide, cerium(IV)) or through electrochemical methods. acs.orgresearchgate.netmdpi.com
Upon oxidation, OPD derivatives typically undergo an oxidative coupling reaction to form 2,3-diaminophenazine. mdpi.comacs.org In the case of this compound, it is proposed that two molecules first undergo condensation and oxidation. The initial step is the oxidation of the amino groups to form reactive radical cations or quinonediimines. These intermediates can then dimerize and cyclize. Subsequent oxidation of the cyclized intermediate leads to the formation of a stable, conjugated phenazine ring system.
A related compound, 3,4-diaminobenzoic acid, is known to oxidize to form 4,7-dicarboxy-1,2-diaminophenazine. google.com By analogy, the oxidation of this compound is expected to yield the corresponding diformyl-diaminophenazine derivative.
Proposed Reaction Pathway for Diamine Oxidation
Oxidation of this compound leads to the formation of a substituted diaminophenazine through a multi-step process involving dimerization, cyclization, and aromatization.
This transformation is often accompanied by a distinct color change, as the resulting phenazine structure is a highly conjugated chromophore. acs.org The specific oxidant and reaction conditions can influence the yield and purity of the final product.
| Oxidant | Proposed Product | Reaction Type |
|---|---|---|
| Iron(III) Chloride (FeCl₃) | Substituted Diaminophenazine | Oxidative Dimerization/Cyclization |
| Hydrogen Peroxide (H₂O₂) | Substituted Diaminophenazine | Oxidative Dimerization/Cyclization |
| Electrochemical Oxidation | Substituted Diaminophenazine | Anodic Oxidation |
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block (Synthon)
In the context of retrosynthetic analysis, a synthon is an idealized fragment, usually an ion, that assists in planning a synthesis pathway. 3,4-Diaminobenzaldehyde serves as a practical chemical equivalent for several synthons due to its distinct reactive sites. The aldehyde group acts as an electrophilic center, while the two nucleophilic amino groups can engage in various condensation and substitution reactions. This multi-functionality allows chemists to devise efficient synthetic routes to intricate molecular targets. quizlet.comamazonaws.com
Table 1: Synthon Equivalents of this compound
| Reactive Moiety | Synthon Type | Potential Reactions |
|---|---|---|
| Aldehyde (-CHO) | Electrophilic Acyl Cation Synthon | Wittig reaction, Aldol (B89426) condensation, Imine formation |
| Diamine (-NH2) | Dinucleophilic Synthon | Amidation, Imidation, Schiff base formation |
| Aromatic Ring | Aryl Building Block | Electrophilic/Nucleophilic Aromatic Substitution |
The strategic placement of the three functional groups on the benzene (B151609) ring makes this compound an exceptional precursor for the synthesis of various heterocyclic compounds. The adjacent amino groups can react with dicarbonyl compounds or their equivalents to form fused heterocyclic systems. For instance, reaction with α-dicarbonyl compounds yields quinoxaline (B1680401) derivatives, while condensation with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. The aldehyde group can then be used for further elaboration, tethering the newly formed heterocyclic core to other molecular fragments or polymer chains.
This compound is frequently employed as a key intermediate in multi-step synthetic sequences. Its functional groups can be selectively protected and deprotected, allowing for a stepwise construction of complex molecules. For example, the amino groups can be acylated to form stable amides, directing subsequent reactions to the aldehyde functionality. Following the transformation of the aldehyde, the protecting groups on the amines can be removed to regenerate the nucleophilic centers for further reactions, such as cyclization or polymerization. This controlled, sequential reactivity is fundamental in the total synthesis of natural products and the development of novel pharmaceutical agents.
Construction of Macrocyclic and Supramolecular Systems
The defined geometry and reactive termini of this compound make it an excellent building block for the construction of large, ordered molecular structures like macrocycles and supramolecular assemblies.
Macrocycles are large ring-like molecules that have found applications in host-guest chemistry, catalysis, and materials science. nih.gov The condensation reaction between a diamine and a dialdehyde (B1249045) is a common and effective method for synthesizing macrocyclic Schiff bases (imines). nih.gov In this context, this compound can react with various aromatic dialdehydes in what are known as [n+n] condensation reactions, where 'n' molecules of the diamine react with 'n' molecules of the dialdehyde to form a macrocycle. The size of the resulting ring ([2+2], [3+3], etc.) can often be controlled by the choice of reactants, solvent, and the use of a metal ion template. nih.gov
Beyond discrete macrocycles, the molecule's capacity for forming directional intermolecular bonds, such as hydrogen bonds via its amine groups and imine bonds via condensation, facilitates the self-assembly of supramolecular structures. These interactions can lead to the formation of gels, liquid crystals, and other ordered materials where molecules are arranged in a specific, non-covalent network. mdpi.com
Table 2: Examples of Macrocyclic Systems from Amine-Aldehyde Condensations
| Reaction Type | Reactants | Resulting Structure |
|---|---|---|
| [2+2] Condensation | 2x this compound + 2x Terephthaldehyde | Dimeric Macrocyclic Imine |
| [3+3] Condensation | 3x this compound + 3x Isophthalaldehyde | Trimeric Macrocyclic Imine |
| Template Synthesis | 2x this compound + 2x 2,6-Diformylpyridine + Metal Ion (e.g., Pb(II)) | Metallated [2+2] Macrocycle |
Polymer Chemistry Applications
The reactivity of this compound makes it a valuable monomer for the synthesis of high-performance polymers. Its rigid aromatic core and reactive functional groups can be leveraged to create polymers with desirable thermal, mechanical, and chemical properties.
Polyimines, also known as poly-Schiff bases, are a class of polymers characterized by the presence of imine (C=N) linkages in their backbone. These polymers are often synthesized through the polycondensation of diamines and dialdehydes. nih.gov this compound can participate in these reactions in two ways:
As a diamine monomer: It can react with various dialdehydes. The resulting polyimine features the benzaldehyde (B42025) moiety as a pendant group, which can be used for post-polymerization modification or to tune the polymer's properties.
Self-Polycondensation: Under certain conditions, this compound can undergo self-polycondensation, where the amino groups of one monomer react with the aldehyde group of another. This leads to the formation of a polymer known as poly(diaminobenzaldehyde). Such polymers are noted for their conjugated backbones and potential applications in electronics and materials science. guidechem.comguidechem.com
Polyimines are gaining attention as dynamic covalent polymers, which can be reprocessed, repaired, and recycled due to the reversible nature of the imine bond. researchgate.netresearchgate.net
This compound can also be used as a co-monomer to introduce specific functionalities into the backbones of other polymer types, such as polyamides and polyimides. scirp.org For example, by reacting it with a diacyl chloride, a polyamide chain can be formed through the amine groups, leaving the aldehyde group as a reactive site along the polymer backbone. Similarly, reaction with a dianhydride can form a polyimide. mdpi.com
The incorporation of these aldehyde-functionalized moieties allows for subsequent chemical modifications. nih.gov For example, the pendant aldehyde groups can be used to cross-link the polymer chains, graft other molecules onto the backbone, or attach the polymer to a surface. This versatility enables the creation of advanced materials with tailored properties for specific applications, such as functional coatings, membranes, or resins.
Functional Materials Synthesis
This compound serves as a versatile building block in the synthesis of a variety of functional organic materials. Its unique structure, featuring two adjacent amino groups and a reactive aldehyde functionality on a benzene ring, allows for the construction of complex polymeric architectures with tailored properties. These materials find potential applications in fields such as electronics, catalysis, and separations. The primary routes to these functional materials involve polycondensation reactions to form Schiff base polymers, the creation of porous organic frameworks, and the synthesis of metal-organic frameworks.
Schiff Base Polymers
The condensation reaction between the diamine functionality of this compound and various dicarbonyl compounds, or the self-condensation involving both its amine and aldehyde groups, can lead to the formation of poly(azomethines), also known as poly(Schiff base)s. researchgate.net These polymers are characterized by the presence of imine (-C=N-) linkages in their backbone, which can impart valuable electronic and optical properties.
The reaction of this compound with aromatic dialdehydes, such as terephthalaldehyde (B141574) or isophthalaldehyde, is a common method to produce these polymers. researchgate.net The resulting poly(azomethine)s are often colored, thermally stable, and can exhibit fluorescence, making them candidates for applications in light-emitting diodes (LEDs) and other optoelectronic devices. scirp.org The solubility and processing characteristics of these polymers can be tailored by the careful selection of co-monomers and reaction conditions.
Interactive Data Table: Expected Properties of Poly(Schiff base)s from this compound
| Property | Expected Characteristic | Rationale Based on Analogous Systems |
| Thermal Stability | High, with decomposition temperatures often exceeding 300°C. | Aromatic backbones and conjugated systems in similar polyamides and poly(azomethine)s contribute to high thermal stability. scirp.org |
| Solubility | Generally low in common organic solvents, but can be improved. | The rigid, aromatic nature of the polymer backbone leads to poor solubility. Incorporation of flexible linkages or bulky side groups can enhance solubility. |
| Optical Properties | Likely to exhibit fluorescence, potentially in the blue region of the spectrum. | Aromatic polyamides and poly(azomethine)s containing similar structural motifs have been shown to be fluorescent. scirp.org |
| Conductivity | Expected to be semi-conducting, with conductivity tunable by doping. | The conjugated π-system of the polymer backbone provides a pathway for charge transport. |
Porous Organic Polymers (POPs)
The rigid and angular geometry of this compound makes it a suitable monomer for the synthesis of microporous organic polymers (MOPs), a subclass of porous organic polymers (POPs). mdpi.comphyschem.cz These materials are characterized by high surface areas and permanent porosity, which arise from the inefficient packing of the rigid polymer chains. physchem.cz The synthesis of these porous polymers can be achieved through various cross-linking strategies.
For instance, the self-condensation of this compound or its polycondensation with other rigid, multifunctional monomers can lead to the formation of a three-dimensional network with interconnected pores. mdpi.com The resulting porous polymers have potential applications in gas storage and separation, owing to their ability to selectively adsorb gas molecules within their pores. mdpi.com The amine and aldehyde functionalities present on the pore surfaces can also be further modified to enhance the material's affinity for specific gases like CO2.
Metal-Organic Frameworks (MOFs)
This compound can be utilized as a versatile ligand for the construction of metal-organic frameworks (MOFs). The amino groups and the aldehyde group can coordinate with metal ions, forming extended one-, two-, or three-dimensional structures. researchgate.net Furthermore, Schiff base ligands derived from the condensation of this compound with other molecules can be used to create MOFs with specific functionalities.
These Schiff base-containing MOFs can act as heterogeneous catalysts, with the metal centers serving as active sites and the porous framework providing size and shape selectivity. The presence of the imine bond and the aromatic rings can also lead to interesting photophysical properties, making these materials potentially useful in sensing and photocatalysis. The specific properties of the resulting MOF, such as its porosity, stability, and catalytic activity, are highly dependent on the choice of the metal ion and the exact structure of the organic ligand.
Coordination Chemistry of 3,4 Diaminobenzaldehyde and Its Derivatives
Ligand Design Based on Schiff Base Derivatives
Schiff bases derived from 3,4-Diaminobenzaldehyde are typically synthesized through the condensation reaction of the diamine with a suitable carbonyl compound. The aldehyde group of this compound can also be reacted with a primary amine to form a Schiff base. However, it is more common for the two amino groups to react with aldehydes or ketones to form tetradentate ligands. These ligands are of particular interest due to their ability to form stable chelate rings with metal ions.
The design of these ligands can be readily tuned by varying the carbonyl compound used in the condensation reaction. For instance, the reaction of 3,4-diaminobenzophenone (B196073), a related compound, with various salicylaldehyde (B1680747) derivatives results in the formation of new symmetrical diimino tetradentate Schiff base ligands. These ligands can then coordinate with transition metal ions to form stable complexes researchgate.net. The general synthetic route involves the reaction of the diamine with two equivalents of an aldehyde or one equivalent of a dialdehyde (B1249045).
The resulting Schiff base ligands typically possess an N2O2 donor set if derived from salicylaldehydes or related hydroxyaryl aldehydes, which is highly effective in coordinating with transition metals. The imine (-C=N-) linkage is crucial for the chelating ability of these ligands sapub.org. The electronic and steric properties of the Schiff base ligand can be modified by introducing different substituent groups on the aldehyde or ketone precursor, which in turn influences the properties of the resulting metal complexes.
Metal Complexation Studies
The coordination chemistry of Schiff base ligands derived from aromatic diamines with various transition metals has been extensively investigated. These studies often involve the synthesis and characterization of the metal complexes to determine their structure, bonding, and physicochemical properties.
Schiff bases derived from diamines analogous to this compound readily form complexes with a range of transition metal ions, including but not limited to cobalt(II), nickel(II), copper(II), and zinc(II) cumhuriyet.edu.trresearchgate.net. The synthesis of these complexes is generally achieved by reacting the Schiff base ligand with a corresponding metal salt in a suitable solvent.
For example, new tetradentate Schiff base ligands prepared from the condensation of 3,4-diaminobenzoic acid with 2-hydroxybenzaldehyde derivatives have been used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes nih.gov. Similarly, Schiff bases from 3,4-diaminobenzophenone have been complexed with these metals researchgate.net. These studies provide a model for the expected reactivity of Schiff bases derived from this compound. The characterization of these complexes is typically carried out using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis researchgate.netnih.gov.
Below is a table summarizing representative transition metal complexes formed with Schiff bases derived from analogues of this compound.
| Metal Ion | Ligand Precursors | General Formula of Complex | Reference |
| Co(II) | 3,4-Diaminobenzophenone and Salicylaldehyde derivatives | [Co(L)] | researchgate.net |
| Ni(II) | 3,4-Diaminobenzophenone and Salicylaldehyde derivatives | [Ni(L)] | researchgate.net |
| Cu(II) | 3,4-Diaminobenzophenone and Salicylaldehyde derivatives | [Cu(L)] | researchgate.net |
| Zn(II) | 3,4-Diaminobenzoic acid and 2-Hydroxybenzaldehyde | [Zn(H2L)] | nih.gov |
The coordination of the Schiff base ligands to the metal center typically occurs through the nitrogen atoms of the imine groups and the oxygen atoms of the hydroxyl groups (if present in the aldehyde precursor) researchgate.net. This results in the formation of stable five- or six-membered chelate rings.
The geometry of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the reaction conditions. Common geometries observed for transition metal complexes with tetradentate Schiff bases include square planar, tetrahedral, and octahedral researchgate.net.
For instance, Ni(II) complexes with Schiff bases derived from p-dimethylaminobenzaldehyde and o-aminobenzoic acid have been reported to exhibit a square-planar geometry . In contrast, some Co(II) complexes with Schiff bases derived from 4,4′-diaminodiphenyl sulfone have been found to possess an octahedral geometry nih.gov. The determination of the coordination geometry is often accomplished through a combination of magnetic susceptibility measurements and electronic spectroscopy.
The following table provides a summary of observed coordination geometries for some transition metal complexes with Schiff bases analogous to those derived from this compound.
| Metal Complex | Coordination Geometry | Method of Determination | Reference |
| [Ni(PDMBA)H2O] | Square Planar | Magnetic Susceptibility, Electronic Spectra | |
| Co(II) complexes with diphenylsulphone derived Schiff bases | Octahedral | Spectroscopic techniques | nih.gov |
| Cu(II) complexes with salicylaldehyde-derived Schiff bases | Square Planar / Tetrahedral | Electronic Spectra, Magnetic Data | researchgate.net |
| Ni(II) complexes with salicylaldehyde-derived Schiff bases | Square Planar / Octahedral | Electronic Spectra, Magnetic Data | researchgate.net |
Catalytic Applications of Metal-3,4-Diaminobenzaldehyde Complexes
While specific research on the catalytic applications of metal complexes derived directly from this compound is limited in the available literature, the broader class of transition metal Schiff base complexes is well-known for its catalytic activity in a variety of organic transformations. It is reasonable to extrapolate that complexes of this compound would exhibit similar catalytic potential.
These complexes have been employed as catalysts in reactions such as oxidation, reduction, and polymerization chemrestech.com. For example, copper(II) Schiff base complexes have been utilized as catalysts for the oxidation of alkenes and alcohols researchgate.net. The catalytic activity is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the substrate.
Furthermore, cobalt and nickel Schiff base complexes have shown catalytic ability in the ring-opening polymerization of ε-caprolactone chemrestech.com. Palladium Schiff base complexes, on the other hand, have been used as robust and reusable catalysts for C-N and C-C cross-coupling reactions, such as the Buchwald-Hartwig and Stille reactions jadara.edu.jo.
The catalytic efficiency of these complexes can be influenced by the structure of the Schiff base ligand and the nature of the metal ion. The design of the ligand can create a specific steric and electronic environment around the metal center, thereby enhancing the selectivity and activity of the catalyst. Although direct experimental evidence for this compound-based catalysts is not extensively documented, the established catalytic prowess of analogous Schiff base complexes suggests a promising area for future research.
Computational and Theoretical Investigations of 3,4 Diaminobenzaldehyde
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation (or an approximation of it), these methods can predict a wide range of molecular characteristics.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular tool due to its favorable balance between accuracy and computational cost. For 3,4-Diaminobenzaldehyde, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. conicet.gov.ar
DFT calculations typically involve the selection of a functional and a basis set. The B3LYP functional combined with a 6-31G(d,p) basis set is a common choice for organic molecules, providing reliable results for geometry and electronic properties. conicet.gov.arresearchgate.net
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-N (amino) | 1.38 Å | |
| C-C (aldehyde) | 1.48 Å | |
| Bond Angle | C-C-C (ring) | ~120° |
| O=C-C | 124° | |
| C-C-N | 121° |
These calculations can reveal insights into the planarity of the molecule and the electronic effects of the amino and aldehyde substituents on the benzene (B151609) ring's geometry. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. conicet.gov.ar A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the amino groups act as electron-donating groups, which would be expected to raise the energy of the HOMO. The aldehyde group is an electron-withdrawing group, which would lower the energy of the LUMO. This combination leads to a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer and high reactivity.
Table 2: FMO Properties of this compound (Hypothetical DFT Data) (Note: The values are illustrative and based on typical calculations for substituted benzaldehydes.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 3.70 |
The distribution of the HOMO and LUMO electron densities can predict the most probable sites for electrophilic and nucleophilic attacks, respectively.
Electrostatic Surface Potential (ESP) maps, also known as molecular electrostatic potential (MEP) surfaces, are valuable for visualizing the charge distribution of a molecule and predicting its reactivity. bhu.ac.inlibretexts.org These maps illustrate the electrostatic potential on the molecule's electron density surface. researchgate.net
Different colors on an ESP map represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential. researchgate.netwalisongo.ac.id
In this compound, the ESP map would be expected to show a high negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups due to the presence of lone pairs of electrons. A high positive potential (blue) would likely be found on the hydrogen atom of the aldehyde group and the hydrogens of the amino groups. nih.gov This visual information is crucial for understanding intermolecular interactions, such as hydrogen bonding. bhu.ac.in
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely pathway. researchgate.netmdpi.comnih.gov
For this compound, computational methods like DFT can be used to study various reactions it undergoes, such as condensation reactions involving its amino and aldehyde groups. For example, in the formation of Schiff bases or heterocyclic compounds, computational modeling can:
Identify the structures of intermediates and transition states.
Calculate activation energies, which determine the reaction rate.
Elucidate the role of catalysts or solvent molecules in the reaction. researchgate.net
A study on the related compound 3,4-dimethoxybenzaldehyde (B141060) used DFT to gain insight into the non-enzymatic steps of its formation, demonstrating the utility of these methods in understanding complex reaction pathways involving bond cleavages, radical formation, and additions. researchgate.netmdpi.comnih.gov
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational dynamics of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. nih.govfau.euresearchgate.net
For this compound, MD simulations could be used to investigate:
Solvation: How the molecule interacts with different solvents, which can affect its reactivity and stability.
Binding to Receptors: If the molecule is being studied for biological activity, MD simulations can model its binding to a target protein, revealing key interactions and the stability of the complex. nih.gov
Self-Assembly: The tendency of molecules to aggregate or self-organize, which is crucial for understanding material properties. fau.eu
MD simulations track the trajectory of each atom in the system by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. nih.gov
Structure-Reactivity Relationships and Predictive Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. chemrxiv.org These models are a key component of predictive chemistry and are valuable in fields like materials science and drug design. nih.govnih.gov
To develop a QSRR model for derivatives of this compound, one would:
Generate a dataset: Synthesize a series of related compounds and experimentally measure their reactivity for a specific reaction.
Calculate molecular descriptors: For each compound, calculate a set of numerical descriptors that encode its structural and electronic features. These can include quantum chemical parameters (like HOMO/LUMO energies), steric parameters, and topological indices.
Develop a model: Use statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical relationship between the descriptors and the observed reactivity. nih.gov
Such models can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts and accelerating the discovery of molecules with desired properties. chemrxiv.org
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthesis Approaches
The molecule 3,4-Diaminobenzaldehyde is inherently achiral. However, its future utility is expanding into the realm of asymmetric synthesis, where it can serve as a prochiral building block for the creation of enantiomerically enriched molecules. The development of synthetic methodologies that can control the stereochemical outcome of its reactions is a key area of emerging research.
Future strategies will likely focus on the catalytic asymmetric functionalization of the aldehyde group or subsequent transformations of the resulting heterocyclic products. Organocatalysis, particularly using chiral primary and secondary amines, presents a promising avenue. nih.govresearchgate.net These catalysts can activate aldehydes toward enantioselective additions of various nucleophiles. For instance, asymmetric Mannich reactions or Friedel-Crafts alkylations using this compound could yield chiral intermediates for pharmaceuticals. researchgate.netmdpi.com
Another approach involves the use of chiral Lewis acids or Brønsted acids to catalyze reactions, which has proven successful in the enantioselective synthesis of other heterocyclic compounds like 3,4-dihydropyrimidin-2(1H)-ones. nih.gov The application of these catalytic systems to reactions involving this compound could unlock pathways to novel, optically active benzimidazole (B57391) derivatives and other complex scaffolds. The challenge lies in designing catalyst systems that can effectively differentiate the enantiotopic faces of the aldehyde or intermediate imines formed during cyclization reactions.
| Potential Asymmetric Reaction | Catalyst Type | Potential Chiral Product |
| Mannich Reaction | Chiral Primary Amine | Chiral β-aminobenzimidazoles |
| Friedel-Crafts Alkylation | Chiral Brønsted Acid | Chiral 2-substituted benzimidazoles |
| 1,4-Conjugate Addition | Chiral Secondary Amine | Chiral functionalized benzimidazoles |
| Reductive Amination | Chiral Metal Complex | Chiral 1,2,3,4-tetrahydroquinoxalines |
Catalyst Development for this compound Reactions
The condensation of this compound with various carbonyl compounds is a cornerstone reaction, primarily for the synthesis of benzimidazoles. nih.gov Future research is heavily focused on developing novel catalysts that enhance the efficiency, selectivity, and environmental sustainability of these transformations. The trend is moving away from stoichiometric acid catalysts toward more sophisticated and reusable systems.
Recent advancements include the use of magnetic nanoparticles as catalyst supports, allowing for easy recovery and reuse. nih.gov For example, ionic liquids or collagen immobilized on silica-coated cobalt-ferrite or iron oxide nanoparticles have been shown to be effective. nih.gov These heterogeneous catalysts often enable reactions to proceed under milder, solvent-free conditions, aligning with the principles of green chemistry. mdpi.com
Other promising catalytic systems include:
Solid Acids: Materials like ZrO2–Al2O3 and polymeric-based solid acids such as [PVP-SO3H]HSO4 offer high efficiency and can be recycled multiple times without significant loss of activity. nih.gov
Lanthanide Catalysts: Erbium(III) triflate (Er(OTf)3) has been identified as a highly effective Lewis acid catalyst that can promote the reaction and, in some cases, selectively form double-condensation products. beilstein-journals.org
Gold Nanoparticles: Supported gold nanoparticles have demonstrated catalytic activity for benzimidazole synthesis, promoting the reaction under relatively mild conditions. mdpi.com
The goal of this research is to create robust, cost-effective, and environmentally benign catalysts that provide high yields and purity while simplifying product isolation. orientjchem.org
| Catalyst System | Reaction Conditions | Key Advantages |
| Fe3O4@SiO2/collagen | Mild, environmentally benign | Good yields, short reaction times, reusable |
| [PVP-SO3H]HSO4 | Solvent-free (80 °C) or EtOH (RT) | Excellent yields, reusable solid acid |
| Er(OTf)3 | Solvent-dependent | High reactivity, potential for selectivity control |
| Au/TiO2 | CHCl3:MeOH, 40 °C | Heterogeneous, reusable, mild conditions |
| p-Toluenesulfonic acid | Solvent-free, grinding | Simple, high efficiency, mild conditions rsc.org |
Integration into Flow Chemistry and Microreactor Technologies
The integration of this compound chemistry into continuous flow and microreactor systems represents a significant leap forward in process technology. beilstein-journals.org These technologies offer numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when dealing with exothermic reactions or unstable intermediates. kth.sesrce.hr
The synthesis of benzimidazoles from this compound is particularly well-suited for microreactor technology. The rapid mixing and efficient thermal management can prevent the formation of byproducts and improve yields. beilstein-journals.org Furthermore, continuous processing allows for seamless scale-up by "numbering-up" (running multiple reactors in parallel) rather than redesigning large-scale batch reactors. researchgate.net This approach reduces development time and costs.
Future research will focus on developing integrated flow systems that combine synthesis, work-up, and purification into a single, automated process. researchgate.net This could involve packing microreactors with the heterogeneous catalysts discussed in the previous section, creating highly efficient and recyclable systems for the continuous production of this compound derivatives.
Advanced Spectroscopic Probes for Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for process optimization. The development of advanced, in-situ spectroscopic probes is a key research avenue for reactions involving this compound. These process analytical technologies (PAT) allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for offline sampling. spectroscopyonline.com
Raman spectroscopy is an especially powerful tool for this purpose. nih.gov It is non-destructive and provides detailed molecular fingerprint information, enabling the identification and quantification of various species in a reaction mixture. researchgate.net For instance, the characteristic vibrational modes of the aldehyde C=O stretch, the amine N-H bends, and the evolving benzimidazole ring system can be tracked throughout the course of a reaction. nih.govresearchgate.net This data can be used to build accurate kinetic models and optimize reaction conditions for yield and purity. nih.gov
Other potential in-situ monitoring techniques include:
FT-IR Spectroscopy: Particularly with Attenuated Total Reflectance (ATR) probes, this can monitor changes in key functional groups.
NMR Spectroscopy: Flow NMR setups can provide detailed structural information on species present in the reaction stream. bath.ac.uk
UV-Vis Spectroscopy: Useful for tracking the formation of conjugated chromophoric products.
| Spectroscopic Probe | Type of Information | Application to this compound Reactions |
| Raman Spectroscopy | Vibrational modes (molecular fingerprint) | Real-time quantification of reactants, intermediates, and benzimidazole products. nih.gov |
| FT-IR (ATR) | Functional group analysis | Monitoring disappearance of C=O and N-H groups and appearance of C=N. |
| In-situ NMR | Detailed structural information | Elucidation of reaction intermediates and byproduct structures. bath.ac.uk |
| UV-Vis | Electronic transitions | Tracking formation of conjugated heterocyclic systems. |
Exploration of New Chemical Transformations and Applications
While the synthesis of simple benzimidazoles is the most common application of this compound, future research is aimed at unlocking new chemical transformations and accessing novel molecular architectures. The unique arrangement of three reactive sites—two nucleophilic amines and one electrophilic aldehyde—makes it an ideal candidate for complex multicomponent reactions.
Emerging research directions include:
Novel Heterocycle Synthesis: Designing reactions that involve both the diamine and aldehyde functionalities in new cyclization cascades to produce polycyclic and fused heterocyclic systems beyond benzimidazoles.
Polymer Chemistry: Using this compound as a monomer for the synthesis of high-performance polymers. The resulting poly(Schiff base)s or polybenzimidazoles could have interesting thermal, mechanical, and electronic properties for materials science applications.
Medicinal Chemistry: Expanding the scope of derivatives for biological screening. For example, combining the benzimidazole core, derived from this compound, with other pharmacologically active moieties, such as 1,3,4-thiadiazole, has been explored to create new potential antibacterial agents. researchgate.netarabjchem.org
Supramolecular Chemistry: The rigid, hydrogen-bonding capable structure of benzimidazoles derived from this compound makes them attractive building blocks for the construction of macrocycles, cages, and other supramolecular assemblies.
These explorations will move the utility of this compound beyond its traditional role, opening doors to new materials, therapeutics, and complex molecular systems.
Q & A
Q. What are the established synthesis methods for 3,4-Diaminobenzaldehyde, and how can purity be ensured during preparation?
this compound is typically synthesized via reductive amination of nitro precursors or selective reduction of Schiff base intermediates. For instance, thiazolidinedione derivatives can be synthesized using a condensation reaction involving this compound and ketones under acidic conditions . Purification is critical to remove byproducts; recrystallization using ethanol/water mixtures (1:1 v/v) at 0–5°C yields >98% purity . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity validation, as described in reagent-grade specifications .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- NMR Spectroscopy : H and C NMR resolve structural features, though overlapping signals (e.g., aromatic protons at 6.8–7.2 ppm) may require 2D experiments like COSY or HSQC .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] at m/z 151.074 for CHNO) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching frequencies for aldehyde (ν ~1700 cm) and amine (ν ~3300 cm) groups validate functional groups .
Q. How can researchers assess the stability and shelf-life of this compound under laboratory conditions?
The compound is prone to oxidation due to its aldehyde and amine groups. Stability studies recommend:
- Storage : Under inert gas (N or Ar) at –20°C in amber vials to prevent photodegradation .
- Monitoring : Periodic TLC or HPLC analysis to detect degradation products (e.g., benzoic acid derivatives) .
- Stabilizers : Adding antioxidants like BHT (0.01% w/w) to solutions can extend shelf-life by >6 months .
Advanced Research Questions
Q. How is this compound utilized in designing bioactive molecules, such as hypolipidemic agents?
The compound serves as a scaffold for synthesizing thiazolidinediones, which modulate peroxisome proliferator-activated receptors (PPAR-γ). In hypolipidemic studies, derivatives of this compound showed reduced triglyceride levels in vivo by 40–60% via PPAR-γ agonism . Molecular docking (AutoDock Vina) and MD simulations (AMBER) optimize binding affinity to target proteins, with key interactions involving the aldehyde and amine groups .
Q. What strategies mitigate competing side reactions when functionalizing this compound?
The aldehyde group’s reactivity often leads to undesired Schiff base formation or oxidation. Methodological solutions include:
- Protection-Deprotection : Temporarily blocking the aldehyde with acetals or thioacetals during amine-group reactions .
- pH Control : Maintaining mildly acidic conditions (pH 4–5) during coupling reactions to suppress aldehyde oxidation .
- Catalyst Selection : Palladium/charcoal (Pd/C) for selective hydrogenation of nitro groups without reducing the aldehyde .
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for this compound derivatives?
Overlapping signals in H NMR (e.g., aromatic protons at δ 7.0–7.5 ppm) are addressed via:
- 2D NMR : HSQC and HMBC correlate H-C couplings to assign quaternary carbons and resolve ambiguities .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts (B3LYP/6-31G** basis set) to validate experimental data .
- Isotopic Labeling : N-labeled amines simplify assignment of NH group environments .
Q. What experimental parameters optimize yield in multi-step syntheses involving this compound?
Key factors include:
- Temperature Control : Low temperatures (0–5°C) minimize aldehyde oxidation during nitro-group reductions .
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance solubility in condensation reactions .
- Catalyst Loading : 5 mol% Cu(I) catalysts improve Ullmann coupling efficiencies for aryl-amine bond formation .
Q. How does this compound function in histochemical applications, such as immunohistochemistry (IHC)?
As a chromogen precursor, it reacts with horseradish peroxidase (HRP) in the presence of HO to generate insoluble brown precipitates (DAB staining). Optimal staining requires:
- Concentration : 0.05% DAB in Tris-HCl buffer (pH 7.6) to balance signal intensity and background noise .
- Inhibition of Endogenous Peroxidases : Pre-treatment with 3% HO in methanol eliminates false-positive signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
